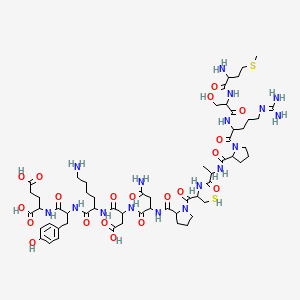

H-Met-ser-arg-pro-ala-cys-pro-asn-asp-lys-tyr-glu-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El compuesto H-Met-ser-arg-pro-ala-cys-pro-asn-asp-lys-tyr-glu-OH es un péptido compuesto por doce aminoácidos: metionina, serina, arginina, prolina, alanina, cisteína, prolina, asparagina, ácido aspártico, lisina, tirosina y ácido glutámico . Este péptido tiene una fórmula molecular de C58H91N17O20S2 y un peso molecular de 1410.57 g/mol . Péptidos como éste son esenciales en varios procesos biológicos y tienen aplicaciones significativas en la investigación científica.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de péptidos como H-Met-ser-arg-pro-ala-cys-pro-asn-asp-lys-tyr-glu-OH típicamente involucra síntesis de péptidos en fase sólida (SPPS) . Este método permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso incluye:

Desprotección: Eliminación del grupo protector del aminoácido unido a la resina.

Acoplamiento: Adición del siguiente aminoácido en la secuencia utilizando reactivos de acoplamiento como HBTU o DIC.

Escisión: Eliminación final del péptido de la resina utilizando un reactivo de escisión como el ácido trifluoroacético (TFA).

Métodos de Producción Industrial

La producción industrial de péptidos a menudo emplea sintetizadores de péptidos automatizados que agilizan el proceso de SPPS. Estas máquinas pueden manejar múltiples ciclos de síntesis, asegurando un alto rendimiento y pureza del producto final. Además, las técnicas de purificación como la cromatografía líquida de alta resolución (HPLC) se utilizan para aislar el péptido deseado de los subproductos e impurezas.

Análisis De Reacciones Químicas

Tipos de Reacciones

Péptidos como H-Met-ser-arg-pro-ala-cys-pro-asn-asp-lys-tyr-glu-OH pueden sufrir varias reacciones químicas, incluyendo:

Oxidación: Los residuos de cisteína pueden formar enlaces disulfuro a través de la oxidación.

Reducción: Los enlaces disulfuro pueden reducirse a grupos tiol libres.

Sustitución: Los residuos de aminoácidos pueden modificarse a través de reacciones de sustitución.

Reactivos y Condiciones Comunes

Oxidación: El peróxido de hidrógeno o el yodo pueden utilizarse para oxidar los residuos de cisteína.

Reducción: El ditiotreitol (DTT) o el β-mercaptoetanol son agentes reductores comunes.

Sustitución: Reactivos como los ésteres de N-hidroxisuccinimida (NHS) pueden utilizarse para la modificación de aminoácidos.

Productos Principales

Los productos principales de estas reacciones dependen de las modificaciones específicas realizadas al péptido. Por ejemplo, la oxidación de los residuos de cisteína da como resultado la formación de enlaces disulfuro, lo que puede estabilizar la estructura del péptido.

Aplicaciones Científicas De Investigación

Péptidos como H-Met-ser-arg-pro-ala-cys-pro-asn-asp-lys-tyr-glu-OH tienen numerosas aplicaciones en la investigación científica:

Química: Utilizados como bloques de construcción para moléculas más complejas y en el estudio de técnicas de síntesis de péptidos.

Biología: Sirven como modelos para estudiar la estructura y función de las proteínas, así como en las interacciones enzima-sustrato.

Medicina: Investigados por sus posibles propiedades terapéuticas, incluyendo agentes antimicrobianos, inhibidores enzimáticos y en sistemas de administración de fármacos.

Industria: Utilizados en el desarrollo de biosensores, diagnósticos y como componentes en varias aplicaciones biotecnológicas.

Mecanismo De Acción

El mecanismo de acción de péptidos como H-Met-ser-arg-pro-ala-cys-pro-asn-asp-lys-tyr-glu-OH involucra su interacción con objetivos moleculares específicos, como enzimas, receptores u otras proteínas. Estas interacciones pueden modular las vías y procesos biológicos. Por ejemplo, el péptido puede unirse al sitio activo de una enzima, inhibiendo su actividad, o interactuar con un receptor para desencadenar una cascada de señalización.

Comparación Con Compuestos Similares

Compuestos Similares

H-Gly-ser-arg-pro-ala-cys-pro-asn-asp-lys-tyr-glu-OH: Estructura similar pero con glicina en lugar de metionina.

H-Met-ser-arg-pro-ala-cys-pro-asn-asp-lys-tyr-asp-OH: Estructura similar pero con ácido aspártico en lugar de ácido glutámico.

Unicidad

H-Met-ser-arg-pro-ala-cys-pro-asn-asp-lys-tyr-glu-OH es único debido a su secuencia específica de aminoácidos, que determina su estructura, estabilidad y actividad biológica. La presencia de residuos de metionina y cisteína permite la posible formación de enlaces disulfuro, lo que aumenta la estabilidad y la funcionalidad del péptido.

Propiedades

IUPAC Name |

2-[[2-[[6-amino-2-[[2-[[4-amino-2-[[1-[2-[2-[[1-[2-[[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H91N17O20S2/c1-29(65-53(90)41-10-6-21-74(41)55(92)34(9-5-20-64-58(62)63)67-52(89)39(27-76)72-47(84)32(60)18-23-97-2)46(83)73-40(28-96)56(93)75-22-7-11-42(75)54(91)71-37(25-43(61)78)50(87)70-38(26-45(81)82)51(88)66-33(8-3-4-19-59)48(85)69-36(24-30-12-14-31(77)15-13-30)49(86)68-35(57(94)95)16-17-44(79)80/h12-15,29,32-42,76-77,96H,3-11,16-28,59-60H2,1-2H3,(H2,61,78)(H,65,90)(H,66,88)(H,67,89)(H,68,86)(H,69,85)(H,70,87)(H,71,91)(H,72,84)(H,73,83)(H,79,80)(H,81,82)(H,94,95)(H4,62,63,64) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSEYOQGUZFFDDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCSC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H91N17O20S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1410.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,2-Dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate](/img/structure/B12108262.png)

![[2-(trimethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B12108263.png)

![7-Oxabicyclo[4.1.0]heptane-3-carboxylicacid, 4-methyl-, (4-methyl-7-oxabicyclo[4.1.0]hept-3-yl)methyl ester](/img/structure/B12108281.png)